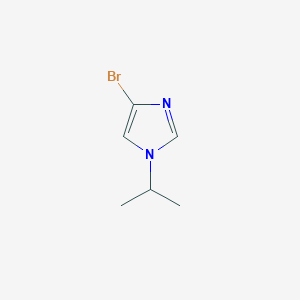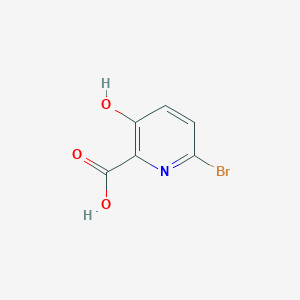
3-(2-Bromo-4-fluorophenoxy)azetidine
Descripción general
Descripción
The compound "3-(2-Bromo-4-fluorophenoxy)azetidine" is not directly mentioned in the provided papers. However, the papers do discuss various azetidine derivatives and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be relevant for "3-(2-Bromo-4-fluorophenoxy)azetidine" .
Synthesis Analysis
The synthesis of azetidine derivatives often involves the cyclization of amino alcohols or the rearrangement of beta-lactams. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination, reduction, ring closure, and protecting group removal . Similarly, fluorocyclization has been used to prepare 3-functionalized azetidines . The synthesis of 3-bromo-3-ethylazetidines and their subsequent transformation into various functionalized azetidines demonstrates the versatility of halogenated azetidines as precursors . These methods could potentially be adapted for the synthesis of "3-(2-Bromo-4-fluorophenoxy)azetidine" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. The presence of substituents like bromo and fluoro groups can influence the electronic properties and reactivity of the azetidine ring. For example, the introduction of a fluorine atom can enhance the stability of the compound and affect its interaction with biological targets . The specific arrangement of substituents on the azetidine ring can also impact the molecule's overall conformation and its potential biological activity.
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions, often facilitated by their substituents. For instance, bromo substituents can act as good leaving groups, enabling nucleophilic substitution reactions that can lead to the formation of new carbon-nitrogen bonds . Fluorinated azetidines can undergo reactions that are typical for organofluorine compounds, such as nucleophilic aromatic substitution, which is used in the synthesis of radioligands . The presence of both bromo and fluoro groups in "3-(2-Bromo-4-fluorophenoxy)azetidine" suggests that it could be a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their substituents. Fluorinated azetidines, for example, often have increased lipophilicity and metabolic stability, making them attractive for medicinal chemistry applications . The introduction of halogen atoms can also affect the boiling point, melting point, and solubility of the compound. The specific properties of "3-(2-Bromo-4-fluorophenoxy)azetidine" would need to be determined experimentally, but insights can be drawn from related compounds discussed in the literature.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis of Piperidines
Researchers have explored the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines, a process that involves monochloroalane reduction and mesylation of β-lactams. This method facilitates the preparation of various piperidines, which are significant in medicinal chemistry due to their structural presence in a wide range of bioactive molecules. The study highlights the utility of azetidine derivatives as intermediates for synthesizing complex heterocycles useful in drug development (Mollet et al., 2011).
Synthesis of Functionalized Azetidines
Another area of research demonstrates the synthetic versatility of 3-bromo-3-ethylazetidines in preparing a wide array of functionalized azetidines. These derivatives are synthesized through straightforward methods, yielding compounds with potential as building blocks for further chemical synthesis. This includes the creation of 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, and 3-hydroxy-3-ethylazetidines, which are pivotal for the development of novel functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013).
Azetidines in Drug Discovery
The synthesis of 3,3-Diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts reaction of azetidinols with (hetero)aromatics, including complex phenols, is another significant application. This process results in high yields of azetidines that can be further derivatized into drug-like compounds. The N-Cbz group plays a crucial role in enhancing reactivity by stabilizing the intermediate carbocation, underscoring the importance of azetidines in accessing underexplored chemical space for drug discovery (Denis et al., 2018).
Antioxidant Activity of Azetidine Derivatives
Research into the synthesis, characterization, and evaluation of Schiff bases and azetidines derived from phenyl urea derivatives has shown moderate to significant antioxidant effects. This investigation into the in-vitro antioxidant potential of these compounds adds to the understanding of azetidine derivatives' medicinal chemistry significance (Nagavolu et al., 2017).
Fluorocyclization for Heterocycles
An innovative method has been developed for preparing 3-functionalized oxetanes and azetidines by fluorocyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines. This strategy marks the first instance of employing fluorocyclization to construct four-membered heterocycles, demonstrating the evolving synthetic approaches to azetidine derivatives (Zhang et al., 2021).
Propiedades
IUPAC Name |
3-(2-bromo-4-fluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXVAGGOBMYPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290217 | |
| Record name | 3-(2-Bromo-4-fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-fluorophenoxy)azetidine | |
CAS RN |
954225-37-7 | |
| Record name | 3-(2-Bromo-4-fluorophenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954225-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromo-4-fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)

![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)

![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)


